molecular formula C18H20ClN3O B2890665 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-86-0

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2890665
CAS No.: 400076-86-0
M. Wt: 329.83
InChI Key: GOLJCWGLDINPSB-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3-chloro-substituted benzoyl group attached to a 2-(4-methylpiperazin-1-yl)aniline moiety. The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, while the chloro-substituted benzamide core contributes to binding interactions with biological targets .

Properties

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJCWGLDINPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediate

The most direct method involves converting 3-chlorobenzoic acid to its reactive acid chloride derivative, followed by coupling with 2-(4-methylpiperazin-1-yl)aniline.

Step 1: Synthesis of 3-Chlorobenzoyl Chloride
3-Chlorobenzoic acid reacts with thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions (70–80°C, 2–4 hours) to yield 3-chlorobenzoyl chloride. Excess $$ \text{SOCl}2 $$ ensures complete conversion, with gaseous byproducts ($$ \text{HCl} $$, $$ \text{SO}_2 $$) removed under vacuum.

Step 2: Amide Bond Formation
The acid chloride is reacted with 2-(4-methylpiperazin-1-yl)aniline in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran ($$ \text{THF} $$) at 0–25°C. A base such as triethylamine ($$ \text{Et}_3\text{N} $$) neutralizes generated $$ \text{HCl} $$, driving the reaction to completion. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane), yielding 65–75% of the target compound.

Copper-Catalyzed Ullmann-Type Coupling

Adapting methodologies from imatinib-like syntheses, this route employs a Cu(I)-mediated coupling to assemble the benzamide-piperazine framework.

Step 1: Preparation of 3-Chloro-N-(2-iodophenyl)benzamide
3-Chlorobenzoic acid is first converted to 3-chloro-N-(2-iodophenyl)benzamide via amide coupling with 2-iodoaniline.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Classical Amide Coupling 65–75% 6–8 hours High atom economy; minimal side products Requires stoichiometric $$ \text{SOCl}_2 $$
Ullmann Coupling 50–60% 12–24 hours Tolerates electron-deficient aryl halides Requires inert conditions; lower yield

The classical method prioritizes efficiency and scalability, whereas the Ullmann approach enables modular construction of complex architectures.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

  • Amide Coupling : Polar aprotic solvents ($$ \text{THF} $$, $$ \text{CH}2\text{Cl}2 $$) enhance reactivity, while temperatures >25°C risk acyl chloride decomposition.
  • Ullmann Coupling : $$ t $$-BuOH’s high boiling point facilitates elevated temperatures, accelerating oxidative addition of Cu(I).

Purification Challenges

  • Residual 1-methylpiperazine in Ullmann products necessitates careful washing with dilute $$ \text{HCl} $$ (1 M).
  • Silica gel chromatography (ethyl acetate:hexane = 1:3) effectively separates unreacted 3-chlorobenzoyl chloride in classical routes.

Industrial-Scale Production Considerations

Large-scale synthesis favors the classical method due to:

  • Lower Catalyst Costs : Avoids expensive CuI and ligands.
  • Simpler Workup : Aqueous extraction suffices for byproduct removal.
  • Regulatory Compliance : Thionyl chloride is widely permitted in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of oxides or other oxidized products.

Scientific Research Applications

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a chloro group, a phenyl ring, and a piperazine moiety. Benchchem offers this compound, also known by its CAS No. 400076-86-0, for scientific research purposes.

Scientific Research Applications

This compound has applications in diverse areas of scientific research:

  • Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, especially for treating cancer and neurological disorders.
  • Biological Studies: The compound helps researchers understand its interactions with biological targets such as enzymes and receptors.
  • Pharmaceutical Research: It acts as a reference compound in the development of new drugs and therapeutic agents.
  • Industrial Applications: It is used in synthesizing other complex molecules and as an intermediate in chemical manufacturing processes.

The molecular formula of this compound is C18H20ClN3O, and its molecular weight is 329.83 g/mol.

Anticancer Activity

This compound has demonstrated cytotoxicity against cancer cell lines:

  • Significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cells.
  • Demonstrates an IC50 value indicative of potent anticancer properties, which warrants further investigation in clinical settings.

Kinase Inhibition

Recent research has highlighted the compound's role as a RET kinase inhibitor:

  • In vitro assays showed it effectively inhibited RET kinase activity, leading to reduced cell proliferation in RET-dependent cancers.
  • This suggests the compound could be a promising candidate for targeted therapy in specific cancer types.

Neuropharmacological Effects

The piperazine moiety linked to the phenyl ring enhances the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders:

  • Studies have indicated that compounds with similar structures exhibit anxiolytic and antidepressant-like effects in animal models.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways, leading to therapeutic effects such as anti-cancer or neuroprotective activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Structural Features Key Differences Source
3-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide Benzamide with 3-Cl and 4-methylpiperazine Baseline compound
NP7 (2-Chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide) Additional nitro group at phenyl C5 Enhanced electron-withdrawing effects; potential for altered target affinity
Ponatinib (ICLUSIG®) Imidazo[1,2-b]pyridazin-3-ylethynyl and trifluoromethyl groups Broader kinase inhibition (BCR-ABL, including T315I mutant)
Compound 11n () 4-(4-Hydroxyphenoxy)benzamide substitution Improved solubility due to hydroxyl groups
DDR1/DDR2 Dual Inhibitor (Example from ) 4-Isopropyl and trifluoromethyl substituents Selective inhibition of discoidin domain receptors

Key Observations:

  • Bulkier Substituents : Ponatinib’s imidazo-pyridazine extension and trifluoromethyl group contribute to its pan-kinase inhibitory activity, contrasting with the simpler benzamide scaffold of the baseline compound .
  • Polar Modifications : Hydroxyl or methoxy groups (e.g., in 11n) improve aqueous solubility, critical for bioavailability .

Pharmacological Target Profiles

Key Insights:

  • Selectivity is influenced by substituents: trifluoromethyl and heterocyclic groups (e.g., in ponatinib) broaden target range, while smaller groups (e.g., 4-methylpiperazine) may limit off-target effects .

Key Points:

  • The baseline compound’s synthesis likely follows standard amide coupling, while analogues like 62 require multi-step alkylation and substitution .
  • Analytical data (e.g., NMR, MS) confirm structural integrity and regioselectivity in analogues .

Clinical and Preclinical Relevance

  • DDR1/2 Inhibitors : Highlight the scaffold’s adaptability for selective targeting in fibrosis and cancer .
  • Unmodified Baseline Compound : Serves as a lead for further optimization, particularly in balancing solubility and target engagement .

Biological Activity

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, with the CAS number 400076-86-0, is a synthetic organic compound classified under benzamides. Its structure includes a chloro group, a phenyl ring, and a piperazine moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, biochemical interactions, and potential therapeutic uses.

  • Molecular Formula : C18H20ClN3O
  • Molecular Weight : 329.83 g/mol
  • Purity : 98%
  • InChI Key : GOLJCWGLDINPSB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders. The compound has been studied for its potential as a lead in drug development due to its ability to inhibit specific kinase activities critical for tumor growth.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study evaluating the effects of various benzamide derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The compound demonstrated an IC50 value indicative of potent anticancer properties, which warrants further investigation in clinical settings .
  • Kinase Inhibition :
    • Recent research highlighted the compound's role as a RET kinase inhibitor. In vitro assays showed that it effectively inhibited RET kinase activity, leading to reduced cell proliferation in RET-dependent cancers. This suggests that the compound could be a promising candidate for targeted therapy in specific cancer types .
  • Neuropharmacological Effects :
    • The piperazine moiety linked to the phenyl ring is known to enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders. Studies have indicated that compounds with similar structures exhibit anxiolytic and antidepressant-like effects in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-[2-(4-methylpiperazin-1-yl)phenyl]benzamideLacks chloro groupModerate anticancer activity
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamideContains chloro groupSignificant RET kinase inhibition
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-chlorobenzamideSimilar structure but different substitutionsVariable potency against cancer cell lines

Synthetic Routes

The synthesis of this compound typically involves:

  • Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.
  • Reaction with 2-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the amide .

Q & A

Q. Basic Structural Analysis

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., piperazine methyl at δ 2.3 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral intermediates .
  • High-Resolution MS : Validates molecular formula (e.g., C19_{19}H21_{21}ClN3_3O) with <2 ppm mass error .

How can reaction conditions be optimized to improve yield during the coupling step?

Advanced Reaction Optimization
Key parameters for the benzamide coupling step:

  • Solvent : Use anhydrous DMF or THF to minimize hydrolysis .
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., over-acylation) .
  • Stoichiometry : A 1.2:1 molar ratio of 3-chlorobenzoyl chloride to amine prevents excess reagent degradation .

What biological targets are most promising for this compound in neuropsychiatric research?

Q. Basic Pharmacological Focus

  • Dopamine D3 Receptor : Structural analogs show sub-micromolar binding affinity (KiK_i ~120 nM) in radioligand assays .
  • Serotonin Transporters (SERT) : Preliminary data suggest moderate inhibition (IC50IC_{50} ~1.2 µM) .
  • Kinase Inhibition : Piperazine-linked benzamides exhibit activity against JAK2 (IC50IC_{50} ~850 nM) .

What strategies enhance aqueous solubility for in vivo efficacy studies?

Q. Advanced Formulation Methods

  • Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • Salt Formation : React with HCl or tartaric acid to improve solubility >5 mg/mL .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

How should structure-activity relationship (SAR) studies be designed to explore substituent effects?

Q. Advanced SAR Methodology

  • Systematic Substitution : Replace the chloro group with F, Br, or CF3_3 to assess electronic effects .
  • Piperazine Modifications : Introduce sp3^3-hybridized carbons (e.g., morpholine) to evaluate conformational flexibility .
  • Biological Assays : Test derivatives against a panel of 50+ kinases or GPCRs to identify selectivity trends .

What analytical methods ensure batch-to-batch consistency in preclinical studies?

Q. Basic Quality Control

  • HPLC Purity : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm (retention time ~8.2 min) .
  • Residual Solvent Analysis : GC-MS to detect traces of DMF or THF (<500 ppm) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

How can molecular docking studies predict binding modes with dopamine receptors?

Q. Advanced Computational Modeling

  • Protein Preparation : Use the D3 receptor crystal structure (PDB: 3PBL) with optimized protonation states .
  • Docking Software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) .
  • Validation : Compare predicted poses with mutagenesis data (e.g., Lys128A mutation disrupts binding) .

What are the best practices for mitigating oxidative degradation during long-term storage?

Q. Advanced Stability Strategies

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Antioxidants : Add 0.1% BHT to ethanolic stock solutions .
  • Light Protection : Use amber vials to block UV-induced radical formation .

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